![molecular formula C9H14N2O2S B4300183 N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide CAS No. 81066-31-1](/img/structure/B4300183.png)
N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide
Overview
Description
N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide is a chemical compound that has been studied for its potential applications in scientific research. It is also known by the chemical name, propargyl morpholine-4-carbothioamide. This compound has been synthesized using various methods and has been shown to have unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as histone deacetylases (HDACs) and monoamine oxidases (MAOs). These enzymes are involved in various cellular processes, including gene expression and neurotransmitter metabolism.
Biochemical and Physiological Effects:
N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide has been shown to have unique biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain. It has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide in lab experiments is its unique biochemical and physiological effects. It can be used to study various cellular processes, including gene expression and neurotransmitter metabolism. However, one limitation is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations.
Future Directions
There are several future directions for the study of N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Studies are needed to further explore its mechanism of action and potential side effects. Another area of interest is its potential as a tool for epigenetic research. Studies are needed to further explore its effects on HDACs and other epigenetic enzymes.
In conclusion, N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide is a chemical compound that has been studied for its potential applications in scientific research. It has unique biochemical and physiological effects and has been shown to have potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide has been studied for its potential applications in scientific research. One area of interest is its use in cancer research. Studies have shown that this compound has anti-tumor activity and can induce cell death in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another area of interest is its potential as a neuroprotective agent. Studies have shown that N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide can protect neurons from oxidative stress and cell death. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-(prop-2-ynoxymethyl)morpholine-4-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-5-13-8-10-9(14)11-3-6-12-7-4-11/h1H,3-8H2,(H,10,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQYWCZQRDIVOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCNC(=S)N1CCOCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408695 | |
Record name | 4-Morpholinecarbothioamide, N-[(2-propynyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinecarbothioamide, N-[(2-propynyloxy)methyl]- | |
CAS RN |
81066-31-1 | |
Record name | 4-Morpholinecarbothioamide, N-[(2-propynyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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